Cas no 87-48-9 (5-bromo-2,3-dihydro-1H-indole-2,3-dione)

5-bromoisatin is a brownish yellow solid, melting point 251-253 º C. It is irritating to eyes and respiratory system. In case of accidental contact with eyes, please immediately wash with plenty of water and seek the advice of a doctor. Wear appropriate gloves and goggles or mask during operation.5-bromoindigo is an important pharmaceutical intermediate
5-bromo-2,3-dihydro-1H-indole-2,3-dione structure
87-48-9 structure
5-bromo-2,3-dihydro-1H-indole-2,3-dione
87-48-9
C8H4BrNO2
226.026861190796
MFCD00005719
34419
6889

5-bromo-2,3-dihydro-1H-indole-2,3-dione Properties

Names and Identifiers

    • 5-Bromoindoline-2,3-dione
    • 5-Bromoisatine
    • 5-bromo-1H-indole-2,3-dione
    • 5-Bromoisatin
    • 5-Bromoindole-2.3-dione
    • 1H-Indole-2,3-dione,5-bromo
    • 5-Bromisatin
    • 5-Bromisatin [Czech]
    • 5-bromo-1,3-dihydro-indol-2-one
    • 5-bromo-2,3-dihydro-1H-indole-2,3-dione
    • 5-Bromoindole-2,3-dione
    • 5-monobromoisatin
    • INDOLE-2,3-DIONE,5-BROMO
    • Isatin,5-bromo
    • 5-Bromo-2,3-indolinedione
    • Isatin, 5-bromo-
    • 1H-Indole-2,3-dione, 5-bromo-
    • Bromoisatin
    • 5-bromo-2-hydroxy-3H-indol-3-one
    • INDOLE-2,3-DIONE, 5-BROMO-
    • MBVCESWADCIXJN-UHFFFAOYSA-N
    • 5-bromo-isatin
    • 5-bromo isatin
    • PubChem1666
    • Indole-2, 5-bromo-
    • 1H-Indole-
    • FT-0620163
    • 5-Bromo -1H-indole-2,3-dione
    • 87-48-9
    • NSC-4980
    • CHEBI:149786
    • AKOS002375882
    • BRN 0383760
    • 5-bromo-1H-indole-2,3dione
    • A842244
    • LS-83023
    • F0900-5717
    • B1566
    • W-104018
    • 1H-Indole-2, 5-bromo-
    • CS-W007383
    • 5-bromoindoline-2,3-dione;5-Bromoisatin
    • SB66105
    • CHEMBL115897
    • EINECS 201-747-7
    • FS-2520
    • Isatin-based compound, 34
    • NSC4980
    • AC-14581
    • EN300-18123
    • DTXSID30236037
    • BCP04280
    • STL140691
    • SCHEMBL136581
    • BB 0258954
    • SR-01000402436-1
    • STK364356
    • STR04158
    • 5-21-10-00264 (Beilstein Handbook Reference)
    • BDBM22814
    • AM808100
    • F11278
    • SR-01000402436
    • WLN: T56 BMVVJ GE
    • 5-Bromo-1H-indole-2,3-dione #
    • MFCD00005719
    • 5-Bromoisatin, technical grade, 90%
    • Z57833927
    • NSC 4980
    • AKOS000200674
    • C8H4BrNO2
    • 5-Bromo-1H-indole-2,3-dione (ACI)
    • Indole-2,3-dione, 5-bromo- (7CI, 8CI)
    • Isatin, 5-bromo- (6CI)
    • MFCD00149345
    • NS00039198
    • DB-026328
    • +Expand
    • MFCD00005719
    • MBVCESWADCIXJN-UHFFFAOYSA-N
    • 1S/C8H4BrNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12)
    • O=C1C(=O)C2C(=CC=C(C=2)Br)N1
    • 0383760

Computed Properties

  • 224.94254g/mol
  • 0
  • 1.3
  • 1
  • 2
  • 0
  • 224.94254g/mol
  • 224.94254g/mol
  • 46.2Ų
  • 12
  • 241
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 5
  • 0

Experimental Properties

  • 1.72190
  • 46.17000
  • 1.6120 (estimate)
  • 136
  • 247-252 °C (lit.)
  • 37
  • Soluble in N,N dimethylformamide.
  • Yellow crystals
  • Not determined.
  • 1.7498 (rough estimate)

5-bromo-2,3-dihydro-1H-indole-2,3-dione Security Information

5-bromo-2,3-dihydro-1H-indole-2,3-dione Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-bromo-2,3-dihydro-1H-indole-2,3-dione Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003N0V-1g
5-Bromoindoline-2,3-dione
87-48-9 98%
1g
$4.00 2024-04-21
A2B Chem LLC
AB69007-1g
5-Bromoisatin
87-48-9 98%
1g
$4.00 2024-04-19
abcr
AB226825-25 g
5-Bromoindoline-2,3-dione, 95%; .
87-48-9 95%
25g
€84.50 2023-06-22
Alichem
A199008783-500g
5-Bromoindoline-2,3-dione
87-48-9 98%
500g
$413.40 2023-08-31
Ambeed
A194051-1g
5-Bromoindoline-2,3-dione
87-48-9 98%
1g
$5.0 2024-05-28
Apollo Scientific
OR28576-1g
5-Bromoisatin
87-48-9
1g
£18.00 2024-05-24
Chemenu
CM343843-100g
5-Bromoisatin
87-48-9 95%+
100g
$*** 2023-05-29
Crysdot LLC
CD11038394-500g
5-Bromoindoline-2,3-dione
87-48-9 98%
500g
$386 2024-07-19
Enamine
EN300-18123-0.05g
5-bromo-2,3-dihydro-1H-indole-2,3-dione
87-48-9 95%
0.05g
$19.0 2023-11-13
eNovation Chemicals LLC
K10526-10g
5-Bromoisatin
87-48-9 97%
10g
$255 2022-06-03

5-bromo-2,3-dihydro-1H-indole-2,3-dione Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Water Solvents: Methanol ,  Water
Reference
Convenient preparation of 3,3-dibromo-1,3-dihydroindol-2-ones and indole-2,3-diones (isatins) from indoles
Parrick, John; et al, Journal of the Chemical Society, 1989, (11), 2009-15

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cupric acetate ,  Potassium carbonate Solvents: Dimethylformamide ;  rt → 50 °C; 0.5 h, 50 °C
Reference
Copper-catalyzed base-accelerated direct oxidation of C-H bond to synthesize benzils, isatins, and quinoxalines with molecular oxygen as terminal oxidant
Yu, Jing-Wen; et al, Tetrahedron Letters, 2015, 56(12), 1575-1580

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite ,  Oxygen Solvents: Tetrahydrofuran ;  24 h, 1 atm, 50 °C
Reference
Convenient and Clean Synthesis of Isatins by Metal-Free Oxidation of Oxindoles
Wei, Wen-Ting; et al, Synlett, 2017, 28(17), 2307-2310

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  1 h, 60 - 70 °C; 10 min, 80 °C; 80 °C → rt
1.2 Reagents: Water ;  cooled
Reference
Oxindole-based intraocular pressure reducing agents
Zaryanova, Ekaterina V.; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(16), 3787-3793

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  60 °C → 90 °C; 30 min, 90 °C; 90 °C → rt
Reference
Synthesis of substituted isatins
Zhang, Xiao-fei; et al, Bohai Daxue Xuebao, 2009, 30(3), 212-216

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: N-Iodosuccinimide ,  2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ;  7 h, 30 °C
Reference
Facile synthesis of isatins by direct oxidation of indoles and 3-iodoindoles using NIS/IBX
Chandra, Ajeet; et al, Tetrahedron, 2019, 75(14), 2169-2174

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Ammonium acetate Solvents: Acetonitrile ;  30 min; 2 h, rt
Reference
Substrate-Controlled Diastereo- and Enantiodivergent Synthesis of Bis-Spirocyclopropyloxindoles from Available Isatin as a Single Starting Material
Eskandari, Mehdi ; et al, Journal of Organic Chemistry, 2023, 88(9), 5254-5274

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ;  10 - 15 min, 0 °C
Reference
Discovery of 3-Hydroxy-3-phenacyloxindole Analogues of Isatin as Potential Monoamine Oxidase Inhibitors
Tripathi, Rati K. P.; et al, ChemMedChem, 2016, 11(1), 119-132

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Tribromoisocyanuric acid Solvents: Trifluoroacetic acid ;  0.5 h, rt
1.2 Reagents: Sodium bisulfite Solvents: Water ;  cooled
Reference
Tribromoisocyanuric acid in trifluoroacetic acid: an efficient system for smooth brominating of moderately deactivated arenes
de Almeida, Leonardo S.; et al, Synlett, 2013, 24(5), 603-606

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Copper bromide (CuBr) Solvents: Benzonitrile ,  Water ;  4 h, 140 °C
Reference
Synthesis of diverse isatins via ring contraction of 3-diazoquinoline-2,4-diones
Shrestha, Rajeev; et al, RSC Advances, 2016, 6(68), 63782-63787

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  10 s
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
Reference
A comparative study between microwave and conventional syntheses of dihydropyrazinones and bis[benzoyl] ketones
Hossain, Mohammad Mamun; et al, Journal of the Bangladesh Chemical Society, 2009, 22(1), 9-17

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Pyridinium chlorochromate Solvents: 1,2-Dichloroethane ;  2.5 h, 80 °C
Reference
Use of pyridinium chlorochromate and reusable polyaniline salt catalyst combination for the oxidation of indoles
Kumar, Chebolu Naga Sesha Sai Pavan; et al, Synlett, 2008, (13), 2023-2027

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: N-Iodosuccinimide ,  2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ;  3 h, 25 °C
Reference
Facile synthesis of isatins by direct oxidation of indoles and 3-iodoindoles using NIS/IBX
Chandra, Ajeet; et al, Tetrahedron, 2019, 75(14), 2169-2174

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Iodine pentoxide Solvents: Dimethyl sulfoxide ;  10 min, 80 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
An efficient method based on indoles for the synthesis of isatins by taking advantage of I2O5 as oxidant
Wang, Ci-Ping; et al, Tetrahedron Letters, 2017, 58(18), 1747-1750

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Iodine Catalysts: Sodium perchlorate Solvents: Dimethyl sulfoxide ;  2 h, 25 °C
Reference
Electro-organic synthesis of isatins and hydrazones through C-N cross-coupling and C(sp2)-H/C(sp3)-H functionalization
Verma, Neetu; et al, Organic & Biomolecular Chemistry, 2023, 21(33), 6707-6714

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hexylamine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Bis(dibenzylideneacetone)palladium ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Tetrahydrofuran
1.2 Reagents: Potassium fluoride Solvents: Tetrahydrofuran
1.3 16 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
1.5 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  5 h, 60 °C
Reference
A Palladium-Catalyzed Double Carbonylation Approach to Isatins from 2-Iodoanilines
Laursen, Simon R.; et al, European Journal of Organic Chemistry, 2016, 2016(10), 1881-1885

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium chloride ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile ,  Water ;  2 - 4 h, 50 °C
Reference
An efficient synthesis of versatile synthon 3-chlorooxindoles with NaCl/oxone
Lakshmi Reddy, Vanammoole; et al, New Journal of Chemistry, 2018, 42(24), 20152-20155

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride ,  Hydrochloric acid ,  Sodium sulfate Solvents: Water ;  60 - 70 °C
1.2 Reagents: Sulfuric acid ;  70 - 80 °C
1.3 Reagents: Water
Reference
New (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-ones: Synthesis, in vitro cytotoxicity evaluation and apoptosis inducing studies
Sharma, Pankaj; et al, European Journal of Medicinal Chemistry, 2016, 122, 584-600

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride ,  Hydrochloric acid ,  Sodium sulfate Solvents: Water ;  95 °C
1.2 Reagents: Sulfuric acid ;  50 - 75 °C; 75 °C → 80 °C; 30 min, 80 °C
Reference
Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives
Teng, Yu-Ou; et al, European Journal of Medicinal Chemistry, 2016, 112, 145-156

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride ,  Hydrochloric acid ,  Sodium sulfate Solvents: Water ;  95 °C; 95 °C → rt
1.2 Reagents: Sulfuric acid ;  50 - 75 °C; 75 °C → 80 °C; 30 min, 80 °C
Reference
Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation
Zhang, Qian; et al, European Journal of Medicinal Chemistry, 2018, 156, 800-814

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Iodine ;  5 min, 120 °C
1.2 Reagents: Ammonium persulfate ;  10 min, 120 °C
Reference
Iodine and ammonium persulfate mediated activation of DMSO: an approach to N-formylation of amides and synthesis of isatins
Bhat, Showkat Ahmad; et al, Organic & Biomolecular Chemistry, 2022, 20(42), 8197-8202

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
The reaction of N-aryl nitrones with dichloroketene: a new synthesis of isatins
Baker, A. D.; et al, Tetrahedron Letters, 1978, (3), 215-18

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dichloromethane ;  75 min, rt
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran ,  Water ;  10 min, rt
Reference
Ylide mediated carbonyl homologations for the preparation of isatin derivatives
Lollar, Christina T.; et al, Organic & Biomolecular Chemistry, 2014, 12(3), 406-409

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetic acid
Reference
Design, Synthesis, Characterization, and In Vitro Evaluation of Isatin-Pomalidomide Hybrids for Cytotoxicity against Multiple Myeloma Cell Lines
Panga, Shyam; et al, Journal of Heterocyclic Chemistry, 2018, 55(12), 2919-2928

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran ,  Water ;  10 min, rt
Reference
Ylide mediated carbonyl homologations for the preparation of isatin derivatives
Lollar, Christina T.; et al, Organic & Biomolecular Chemistry, 2014, 12(3), 406-409

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  20 min, rt → 80 °C
1.2 Solvents: Water ;  cooled; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Rational design and synthesis of 3-morpholine linked aromatic-imino-1H-indoles as novel Kv1.5 channel inhibitors sharing vasodilation effects
Qin, Wei; et al, Frontiers in Molecular Biosciences, 2021, 8,

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  80 °C
Reference
Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups
Gao, Shuai ; et al, Bioorganic & Medicinal Chemistry, 2017, 25(12), 2981-2994

5-bromo-2,3-dihydro-1H-indole-2,3-dione Raw materials

5-bromo-2,3-dihydro-1H-indole-2,3-dione Preparation Products

5-bromo-2,3-dihydro-1H-indole-2,3-dione Suppliers

atkchemica
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(CAS:87-48-9)5-bromo-2,3-dihydro-1H-indole-2,3-dione
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5-bromo-2,3-dihydro-1H-indole-2,3-dione Related Literature

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